molecular formula C6H6FN3 B2471355 6-Fluoronicotinimidamide CAS No. 1419209-28-1

6-Fluoronicotinimidamide

Cat. No.: B2471355
CAS No.: 1419209-28-1
M. Wt: 139.133
InChI Key: RHQWTGCRDHBTOR-UHFFFAOYSA-N
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Description

These include 6-(2-Fluorophenyl)picolinimidamide hydrochloride (CAS 359-83-1) , 6-Aminonicotinamide , and 6-(Dimethylamino)-2-methylnicotinic acid (CAS 196100-87-5) .

Properties

IUPAC Name

6-fluoropyridine-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQWTGCRDHBTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoronicotinimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoronicotinic acid.

    Amidation Reaction: The 6-fluoronicotinic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Formation of Imidamide: The acid chloride is subsequently reacted with ammonia (NH3) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoronicotinimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoronicotinimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying biological pathways and enzyme interactions.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoronicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features of three related compounds:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Properties/Notes
6-(2-Fluorophenyl)picolinimidamide HCl 359-83-1 C₁₂H₁₀ClFN₃ Fluorophenyl, imidamide, hydrochloride salt No significant hazards reported
6-Aminonicotinamide Not provided C₆H₇N₃O Amino group at C6, carboxamide at C3 Limited hazard data; no DOT label
6-(Dimethylamino)-2-methylnicotinic acid 196100-87-5 C₉H₁₂N₂O₂ Dimethylamino at C6, methyl at C2, carboxylic acid Used in pharmaceutical synthesis
Key Observations:

This contrasts with 6-Aminonicotinamide, where the amino group increases polarity .

Functional Groups: The imidamide moiety in the fluorophenyl compound may enhance binding to metal ions or biological targets, similar to amidine-containing drugs. In contrast, the carboxylic acid group in 6-(Dimethylamino)-2-methylnicotinic acid suggests utility in coordination chemistry or as a synthetic intermediate .

Limitations and Data Gaps

  • Missing Data: Exact molecular formulas for 6-Fluoronicotinimidamide and 6-Aminonicotinamide are unavailable in the evidence.
  • Hazard Profiles : Only 6-(2-Fluorophenyl)picolinimidamide HCl provides explicit safety information, highlighting the need for further toxicological studies on related compounds .

Biological Activity

Overview of 6-Fluoronicotinimidamide

This compound is a derivative of nicotinamide, known for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structure features a fluorine atom at the 6-position of the nicotinic ring, which can significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Nicotinic Acetylcholine Receptors (nAChRs): The compound may act as a modulator of nAChRs, which are involved in neurotransmission and have implications in neurodegenerative diseases.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes associated with cancer and inflammation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation.
  • Anti-inflammatory Properties: The compound may reduce inflammation by modulating cytokine production and inhibiting pathways involved in inflammatory responses.
  • Neuroprotective Effects: There is evidence to suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity.

Case Studies and Research Findings

  • Antitumor Activity in Cell Lines:
    A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM. This suggests a dose-dependent cytotoxic effect.
  • Inflammation Model:
    In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection Studies:
    In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound reduced cell death induced by glutamate toxicity. The compound decreased reactive oxygen species (ROS) levels and increased antioxidant enzyme activity.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference Study
AnticancerCytotoxicity in MCF-7 cellsStudy on breast cancer cell lines
Anti-inflammatoryReduced paw edemaAcute inflammation model
NeuroprotectiveDecreased cell death from glutamateIn vitro neuroprotection studies

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